

# Spectroscopic characterization (NMR, IR, UV-Vis) of 5-(2-Pyridyl)-1H-Tetrazole

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## Compound of Interest

Compound Name: 5-(2-Pyridyl)-1H-Tetrazole

Cat. No.: B183320

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## Spectroscopic Profile of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **5-(2-Pyridyl)-1H-Tetrazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for data acquisition.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5-(2-Pyridyl)-1H-Tetrazole** in solution. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

### NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-(2-Pyridyl)-1H-Tetrazole** were acquired in deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1:  $^1\text{H}$  NMR Data for **5-(2-Pyridyl)-1H-Tetrazole**[\[1\]](#)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.50	d	3.2	Pyridyl H-6
8.02	d	8.0	Pyridyl H-3
7.78	m	-	Pyridyl H-4
7.41	m	-	Pyridyl H-5

Table 2:  $^{13}\text{C}$  NMR Data for **5-(2-Pyridyl)-1H-Tetrazole**<sup>[1]</sup>

Chemical Shift ( $\delta$ , ppm)	Assignment
155.2	Tetrazole C-5
150.5	Pyridyl C-6
144.1	Pyridyl C-2
138.6	Pyridyl C-4
126.5	Pyridyl C-5
123.0	Pyridyl C-3

## Experimental Protocol for NMR Spectroscopy

### 1.2.1. Sample Preparation

- Accurately weigh approximately 5-10 mg of **5-(2-Pyridyl)-1H-Tetrazole**.
- Dissolve the sample in approximately 0.7 mL of DMSO- $d_6$  in a clean, dry NMR tube.
- Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

### 1.2.2. Data Acquisition

- The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a Bruker UXNMR FT-400 MHz spectrometer. [\[1\]](#)
- For  $^1\text{H}$  NMR, the instrument is operated at a frequency of 400 MHz.
- For  $^{13}\text{C}$  NMR, the instrument is operated at a frequency of 100 MHz.
- Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a greater number of scans may be required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in **5-(2-Pyridyl)-1H-Tetrazole** by measuring the absorption of infrared radiation.

### FT-IR Spectroscopic Data

The FT-IR spectrum of **5-(2-Pyridyl)-1H-Tetrazole** exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. The data presented below is based on the analysis of similar tetrazole and pyridine-containing compounds.

Table 3: Characteristic FT-IR Absorption Bands for **5-(2-Pyridyl)-1H-Tetrazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2500	Broad	N-H stretching (tetrazole ring)
3150-2900	Medium	C-H stretching (aromatic)
1640-1560	Medium-Strong	C=N and C=C stretching (tetrazole and pyridine rings)[1]
1475-1400	Medium-Strong	Ring stretching (tetrazole and pyridine)
1200-900	Medium	Tetrazole ring vibrations[2]
800-600	Medium	C-H out-of-plane bending (pyridine ring)[3]

## Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

### 2.2.1. Sample Preparation

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind 1-2 mg of **5-(2-Pyridyl)-1H-Tetrazole** with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[4]
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

### 2.2.2. Data Acquisition

- Record the background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the FT-IR spectrum over the range of 4000-400 cm<sup>-1</sup>.

- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by **5-(2-Pyridyl)-1H-Tetrazole** corresponds to the promotion of electrons from lower to higher energy orbitals.

### UV-Vis Spectroscopic Data

The UV-Vis spectrum of **5-(2-Pyridyl)-1H-Tetrazole** is expected to show absorption bands characteristic of the  $\pi$ -systems of the pyridine and tetrazole rings. While specific molar absorptivity data for the free ligand is not readily available, studies on its metal complexes suggest absorption maxima in the UV region.

Table 4: Expected UV-Vis Absorption Data for **5-(2-Pyridyl)-1H-Tetrazole** in Methanol

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L mol <sup>-1</sup> cm <sup>-1</sup> )	Electronic Transition
~240-280	To be determined	$\pi \rightarrow \pi^*$ transitions of the aromatic rings

## Experimental Protocol for UV-Vis Spectroscopy

### 3.2.1. Sample Preparation

- Prepare a stock solution of **5-(2-Pyridyl)-1H-Tetrazole** of a known concentration (e.g.,  $1 \times 10^{-3}$  M) by dissolving an accurately weighed amount of the compound in spectroscopic grade methanol.
- From the stock solution, prepare a series of dilutions (e.g.,  $1 \times 10^{-4}$  M,  $5 \times 10^{-5}$  M,  $1 \times 10^{-5}$  M) using methanol.

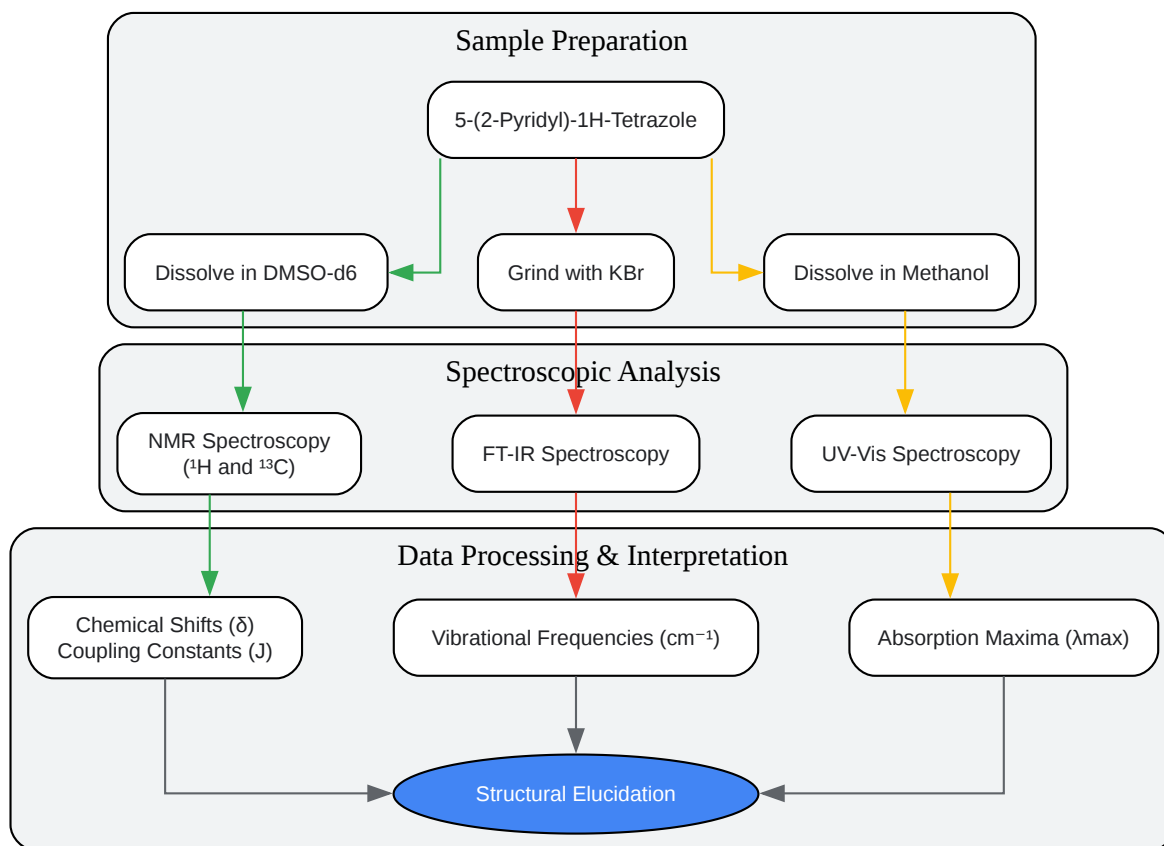
### 3.2.2. Data Acquisition

- Use a dual-beam UV-Vis spectrophotometer.

- Fill a quartz cuvette with spectroscopic grade methanol to be used as the reference (blank).
- Record the baseline spectrum with the blank in both the sample and reference beams.
- Record the UV-Vis absorption spectra of the prepared solutions of **5-(2-Pyridyl)-1H-Tetrazole** from 200 to 400 nm.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- If desired, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (typically 1 cm).

## Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **5-(2-Pyridyl)-1H-Tetrazole**.



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Caption: Workflow for the spectroscopic characterization of **5-(2-Pyridyl)-1H-Tetrazole**.

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